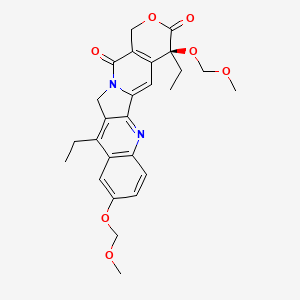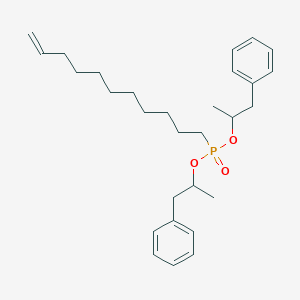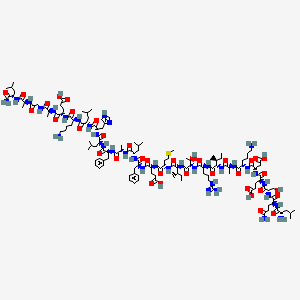
Hydroxy Metronidazole-d4
Descripción general
Descripción
Hydroxy Metronidazole-d4 is a labelled metabolite of Metronidazole . It has a molecular formula of C6H9N3O4 and a molecular weight of 191.18 g/mol . The IUPAC name for this compound is 1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol .
Molecular Structure Analysis
The molecular structure of Hydroxy Metronidazole-d4 includes a nitro functional group (-NO2) at the fifth position of a planar 5-membered ring, with a nitrogen (nitroimidazole) at position 1 . The heterocycles are aromatic, sharing a conjugated system of single and double bonds, in which a lone pair of electrons from the nitrogen are delocalized in the ring .Chemical Reactions Analysis
Nitroimidazoles are prodrugs that are reductively activated (the nitro group is reduced) under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .Physical And Chemical Properties Analysis
Hydroxy Metronidazole-d4 has a molecular weight of 191.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 191.08441276 g/mol . The topological polar surface area is 104 Ų . It has a heavy atom count of 13 .Aplicaciones Científicas De Investigación
Treatment of Infections Related to Inflammatory Disorders
Metronidazole, a nitroimidazole, remains a front-line choice for treatment of infections related to inflammatory disorders of the gastrointestinal tract including colitis linked to Clostridium difficile .
Research on Metabolism and Cytotoxicity
Despite over 60 years of research, the metabolism of metronidazole and associated cytotoxicity is not definitively characterized . This makes it a subject of ongoing research.
Study of Resistance Mechanisms
A molecular mechanism underpinning high level bacterial resistance to metronidazole remains elusive . Therefore, it is used in research to understand new resistance mechanisms.
Examination of Metabolite-DNA Interactions
Metronidazole and its metabolites are used to examine conflicting reports regarding metabolite-DNA interactions .
Study of Changes in the Gastrointestinal Microbiome
Changes in the gastrointestinal microbiome and the host after metronidazole administration are also reviewed . This makes it useful in microbiome research.
Susceptibility Testing of Anaerobic Bacteria
Metronidazole and its two oxidation products, including 1- (2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (the “alcohol” metabolite), are used for susceptibility testing of clinical isolates of anaerobic bacteria .
Mecanismo De Acción
Target of Action
Hydroxy Metronidazole-d4, a deuterated compound of Hydroxy Metronidazole, belongs to the class of nitroimidazoles . It is a metabolite of Metronidazole , which is a commonly used antibiotic, belonging to the nitroimidazole class of antibiotics . Metronidazole is frequently used to treat gastrointestinal infections as well as trichomoniasis, giardiasis, and amebiasis, which are parasitic infections .
Mode of Action
It is possible that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis .
Biochemical Pathways
Nitroimidazoles, including Metronidazole, are prodrugs that are reductively activated (the nitro group is reduced) under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .
Pharmacokinetics
Metronidazole is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa, rather than via the enterohepatic circulation . Metronidazole is found in all tissues in mice and rats, after oral or intravenous administration . A 2-compartment open model analysis described the serum concentration-time curve with a rapid a (distribution) phase (half-life 1.24 hours) and a slower β (elimination) phase (half-life 9.76 hours). Metronidazole has a large apparent volume of distribution and serum protein binding of 20% or less .
Result of Action
The molecular and cellular effects of Metronidazole’s action result in its effectiveness against a wide variety of infections. It treats amebiasis, trichomoniasis, and giardiasis, exerting both antibacterial and antiprotozoal activities . Metronidazole is an effective treatment for some anaerobic bacterial infections .
Action Environment
The action, efficacy, and stability of Hydroxy Metronidazole-d4, like its parent compound Metronidazole, can be influenced by environmental factors such as oxygen levels. The reductive activation of Metronidazole, a key part of its mode of action, occurs under low oxygen tension . Therefore, the environment in which the drug is administered can significantly impact its effectiveness.
Propiedades
IUPAC Name |
1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHPOYAOLCAMIU-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C(=CN=C1CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694036 | |
| Record name | 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215071-08-1 | |
| Record name | 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)

![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)
